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molecular formula C15H28OSi B8529422 3-Tert-butyldimethylsilyloxy-3-cyclohexylprop-1-yne

3-Tert-butyldimethylsilyloxy-3-cyclohexylprop-1-yne

Cat. No. B8529422
M. Wt: 252.47 g/mol
InChI Key: HQSDNUBPNJEFFQ-UHFFFAOYSA-N
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Patent
US04608388

Procedure details

To a solution of (S)-3-cyclohexyl-1-propyn-3.ol, (obtained according to Preparation 5.A) (2.76 g, 0.02 mol), in 10 ml N,N-dimethylformamide (DMF), cooled to 0° C., was added imidazole (2.1 g), followed by tert-butyldimethylchlorosilane (3.1 g, 0.02 mol). The mixture was stirred for 3 h. Water (80 ml) and hexane (80 ml) were added; the organic layer was separated and combined with 2×80 ml of hexane extractions of the aqueous layer. The solvent was removed (in vacuo), after drying over sodium sulfate, to give a crude residue (4.3 g) which was chromatographed on silica gel (80 g), eluting with ethyl acetate-hexane (2:1, v/v) to afford 3-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-yne.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1[CH:5]=[CH:4]N=C1.[C:6]([Si:10]([CH3:13])([CH3:12])Cl)([CH3:9])([CH3:8])[CH3:7].O.[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].CN(C)[CH:23]=[O:24]>>[Si:10]([O:24][CH:23]([CH:17]1[CH2:16][CH2:15][CH2:20][CH2:19][CH2:18]1)[C:4]#[CH:5])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O
Name
Quantity
80 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
combined with 2×80 ml of hexane extractions of the aqueous layer
CUSTOM
Type
CUSTOM
Details
The solvent was removed (in vacuo)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give a crude residue (4.3 g) which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (80 g)
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (2:1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC(C#C)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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